2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, linked to a furan ring with a nitrophenyl group through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-3-cyanopyridine, reacts with 4-hydroxybenzoic acid in ethanol to form the intermediate 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide undergoes a condensation reaction with 5-(4-nitrophenyl)furan-2-carbaldehyde to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxymethyl group.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.
Substitution: The cyano group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the nitro group yields the corresponding aniline derivative.
Substitution: Substitution of the cyano group can result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound is not well-documented. its structural features suggest it could interact with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid
- 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]-N-[[1-(2,6-dimethylphenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide lies in its combination of functional groups and structural motifs, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H19N5O6 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5O6/c1-14-9-16(12-31-2)19(10-23)22(25-14)32-13-21(28)26-24-11-18-7-8-20(33-18)15-3-5-17(6-4-15)27(29)30/h3-9,11H,12-13H2,1-2H3,(H,26,28)/b24-11+ |
InChI Key |
NJSBFLPEWBVAFO-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)COC |
Origin of Product |
United States |
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